5-Chloro-3-hydroxypicolinonitrile

Vue d'ensemble

Description

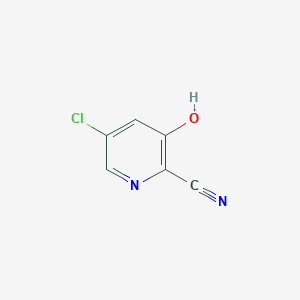

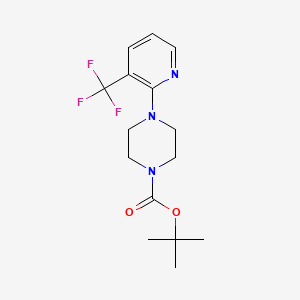

5-Chloro-3-hydroxypicolinonitrile is a chemical compound with the molecular formula C6H3ClN2O and a molecular weight of 154.55 g/mol . It is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

The synthesis of 3-Hydroxy-4-Substituted Picolinonitriles, which includes 5-Chloro-3-hydroxypicolinonitrile, has been achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion . Another study reported the catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular structure of 5-Chloro-3-hydroxypicolinonitrile consists of a six-membered aromatic ring with a chlorine atom, a hydroxyl group, and a nitrile group attached to it .Applications De Recherche Scientifique

Cross-Coupling Reactions

5-Chloro-3-hydroxypicolinonitrile is utilized in cross-coupling reactions. For example, it's involved in the synthesis of 5,5′-bi(1,10-phenanthroline) through treatment with 4-hydroxyphthalonitrile (Ağırtaş, 2017).

Complexation with Metal Ions

This compound has been studied for its ability to form complexes with various metal ions. It's involved in the determination of thorium(IV) and uranium(VI) complexes (Ünak et al., 1995).

Cytotoxic Effects on Cancer Cells

Research has explored its derivatives for potential anticancer activities. One study investigated the cytotoxic effects of its derivatives on MCF-7 cells, highlighting pathways of induced apoptosis (Zahedifard et al., 2015).

Formation of Metal Ion-Selective Lariat Ethers

The compound is instrumental in synthesizing CHQ-substituted macrocycles that show selective metal ion complexation, useful in various analytical applications (Bordunov et al., 1996).

Enzyme Inhibition and Antioxidant Properties

Its derivatives have shown significant acetylcholinesterase and butyrylcholinesterase inhibitory properties, suggesting potential applications in treating Alzheimer’s diseases and diabetes mellitus (Barut & Demirbaş, 2020).

Antituberculosis Applications

Some research indicates that 5-Chloro-3-hydroxypicolinonitrile has potential antituberculosis activities, making it a candidate for treating this infection (Kolehmainen et al., 2012).

Safety and Hazards

Orientations Futures

While specific future directions for 5-Chloro-3-hydroxypicolinonitrile are not explicitly stated in the available literature, it’s worth noting that research in the field of chemistry often involves the synthesis of new derivatives of known compounds, testing their biological activity, and optimizing their properties for potential applications .

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Mode of Action

It’s known that similar compounds, such as chloroxylenol, work by binding to certain proteins on the cell membrane of bacteria, disrupting the membrane and allowing the contents of the bacterial cell to leak out .

Biochemical Pathways

Related compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

A unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles, which includes 5-chloro-3-hydroxypicolinonitrile, is achieved via gold(i)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent n o bond cleavage of isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion .

Propriétés

IUPAC Name |

5-chloro-3-hydroxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALIPPDQWVRUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-hydroxypicolinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B1398111.png)

![Thieno[3,2-d]pyrimidine, 2-chloro-4-(3-thienyl)-](/img/structure/B1398118.png)

![Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1398120.png)